molecular formula C13H16F3NO2 B12081304 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline

2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline

Cat. No.: B12081304
M. Wt: 275.27 g/mol
InChI Key: YEPYDYJTKQLJSH-UHFFFAOYSA-N
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Description

2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C12H16F3NO2 It is characterized by the presence of a tetrahydropyran ring, a trifluoromethyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol for nucleophilic substitution and aniline for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Tetrahydro-2H-pyran-4-yl)methoxy)-5-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C13H16F3NO2

Molecular Weight

275.27 g/mol

IUPAC Name

2-(oxan-4-ylmethoxy)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C13H16F3NO2/c14-13(15,16)10-1-2-12(11(17)7-10)19-8-9-3-5-18-6-4-9/h1-2,7,9H,3-6,8,17H2

InChI Key

YEPYDYJTKQLJSH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=C(C=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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